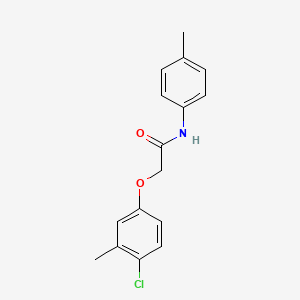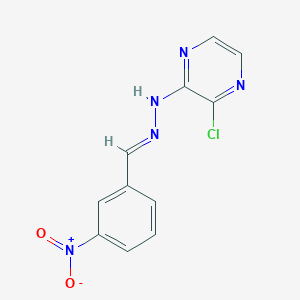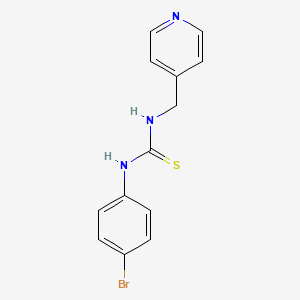![molecular formula C13H18N2O2S B5729393 4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)
4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide, commonly known as MPES, is a chemical compound that has garnered significant interest in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of MPES is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. For example, MPES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPES has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPES has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPES inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPES has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that MPES has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
実験室実験の利点と制限
MPES has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, MPES has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on MPES. One direction is to optimize the synthesis method to reduce the cost and increase the yield of MPES. Another direction is to investigate the potential applications of MPES in the treatment of various diseases, including cancer, inflammation, and viral infections. Additionally, research could focus on the use of MPES as a building block for the synthesis of functional materials with novel properties. Finally, more studies are needed to fully understand the mechanism of action of MPES and its potential side effects.
Conclusion:
In conclusion, MPES is a promising chemical compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and yield, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and nanotechnology. MPES has several biochemical and physiological effects, and it has advantages and limitations for lab experiments. Future research on MPES could lead to the development of novel drugs, materials, and technologies.
合成法
The synthesis of MPES involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to obtain MPES. This method has been optimized to yield high purity and yield of MPES.
科学的研究の応用
MPES has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, MPES has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. In material science, MPES has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In nanotechnology, MPES has been used to synthesize nanoparticles for drug delivery and imaging applications.
特性
IUPAC Name |
(NE)-4-methyl-N-(1-pyrrolidin-1-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-11-5-7-13(8-6-11)18(16,17)14-12(2)15-9-3-4-10-15/h5-8H,3-4,9-10H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZYDZVSGOJDEQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-4-methyl-N-(1-pyrrolidin-1-ylethylidene)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)

![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)

![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)


![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)

![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)